molecular formula C10H14ClNO3 B7948198 Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Cat. No.: B7948198
M. Wt: 231.67 g/mol
InChI Key: ISRJRRVWAPZDPY-FVGYRXGTSA-N
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Description

Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a phenylalanine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. The reaction conditions often include the use of methanol and hydrochloric acid as reagents, with the reaction being carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve the desired purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks. The compound’s effects are mediated through its interaction with various enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Comparison: Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

methyl (3S)-3-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRJRRVWAPZDPY-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC=C1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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